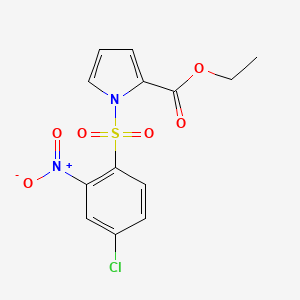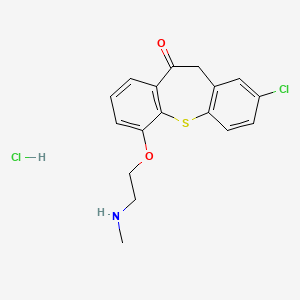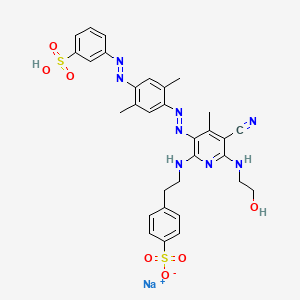
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-propenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-propenyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrole ring, a carboxylic acid group, and a sulfonamide linkage, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-propenyl ester typically involves multiple steps, including the formation of the pyrrole ring, introduction of the carboxylic acid group, and sulfonamide formation. Common synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Carboxylic Acid Group: This step may involve the oxidation of a methyl group attached to the pyrrole ring using oxidizing agents such as potassium permanganate or chromium trioxide.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amino group of 2-amino-5-chlorophenyl with a sulfonyl chloride derivative.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-propenyl ester can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-propenyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide linkage makes it a potential candidate for enzyme inhibition studies, particularly those involving sulfonamide-sensitive enzymes.
Medicine: It may have potential as a drug candidate for treating diseases where sulfonamide-based drugs are effective, such as bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-propenyl ester involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-propenyl ester include:
Sulfanilamide: A simple sulfonamide used as an antibacterial agent.
Pyrrole-2-carboxylic acid: A basic pyrrole derivative with a carboxylic acid group.
N-(2-chlorophenyl)sulfonamide: A compound with a similar sulfonamide linkage but different aromatic substitution.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
Propiedades
Número CAS |
173908-38-8 |
|---|---|
Fórmula molecular |
C14H13ClN2O4S |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
prop-2-enyl 1-(2-amino-5-chlorophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H13ClN2O4S/c1-2-8-21-14(18)12-4-3-7-17(12)22(19,20)13-9-10(15)5-6-11(13)16/h2-7,9H,1,8,16H2 |
Clave InChI |
VPTUKIJZQGRZHS-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12740612.png)
